molecular formula C12H10N2O B1613657 5-(3-Cyanophenyl)-5-oxovaleronitrile CAS No. 898767-60-7

5-(3-Cyanophenyl)-5-oxovaleronitrile

Cat. No.: B1613657
CAS No.: 898767-60-7
M. Wt: 198.22 g/mol
InChI Key: YNEOODHLLFNBGN-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-5-oxovaleronitrile is an organic compound characterized by the presence of a cyanophenyl group and an oxovaleronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile typically involves multi-step organic reactions. One common method is the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Cyanophenyl)-5-oxovaleronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites or intermediates that interact with biological targets. These interactions can modulate enzymatic activities, receptor functions, or cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Cyanophenyl)-5-oxovaleronitrile
  • 5-(2-Cyanophenyl)-5-oxovaleronitrile
  • 5-(3-Cyanophenyl)-5-oxopentanenitrile

Uniqueness

5-(3-Cyanophenyl)-5-oxovaleronitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of both nitrile and oxo groups

Properties

IUPAC Name

3-(4-cyanobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-7-2-1-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOODHLLFNBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642231
Record name 3-(4-Cyanobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-60-7
Record name 3-(4-Cyanobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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